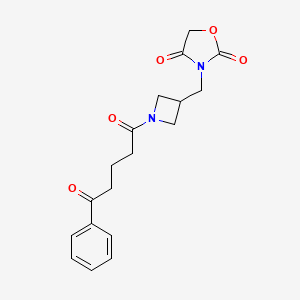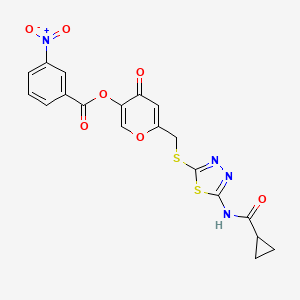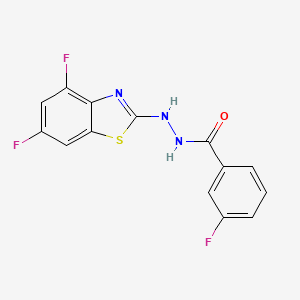![molecular formula C18H17FN2O4S2 B2631142 (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896273-36-2](/img/structure/B2631142.png)
(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide and its derivatives have been researched for their antimicrobial properties. Desai et al. (2013) synthesized derivatives bearing a fluorine atom and assessed their antimicrobial activity against a range of bacteria and fungi. Their findings indicated that specific compounds exhibited significant antimicrobial activity, especially against bacterial strains, highlighting the compound's potential in developing antimicrobial agents (Desai, Rajpara, & Joshi, 2013). Similarly, Liaras et al. (2011) synthesized derivatives with various substitutions on the benzene ring and found that these compounds displayed potent antimicrobial activity, often outperforming reference drugs (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Cancer Research and Treatment
The compound's derivatives have been investigated for their potential in cancer treatment. Kumbhare et al. (2014) synthesized isoxazole derivatives and evaluated their cytotoxicity against various cancer cell lines. They discovered that these compounds, particularly one referred to as compound 20c, induced cell cycle arrest and apoptosis in cancer cells, suggesting their utility as potential cancer therapies (Kumbhare, Dadmal, Devi, Kumar, Kosurkar, Chowdhury, Appalanaidu, Rao, Ramaiah, & Bhadra, 2014).
Chemical Synthesis and Molecular Structure
Studies have also focused on the chemical synthesis and molecular structure analysis of derivatives. Moreno-Fuquen et al. (2019) reported on the catalyst- and solvent-free synthesis of certain derivatives through microwave-assisted Fries rearrangement, providing insights into the structural and theoretical aspects of these compounds (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019). Saeed and Rafique (2013) synthesized a series of substituted benzamides and explored their structure and synthesis mechanisms, contributing to the understanding of these compounds' chemical properties (Saeed & Rafique, 2013).
Eigenschaften
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-10-9-21-14-8-7-12(19)11-15(14)26-18(21)20-17(22)13-5-3-4-6-16(13)27(2,23)24/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGDWPBFZMGWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2631063.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631064.png)



![4-[benzyl(methyl)amino]-N-(3-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631069.png)


![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2631076.png)

![2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2631079.png)